molecular formula C8H8FNO2 B8743721 n-(2-Fluoro-4-hydroxyphenyl)acetamide

n-(2-Fluoro-4-hydroxyphenyl)acetamide

Cat. No.: B8743721
M. Wt: 169.15 g/mol
InChI Key: BYKUYCWZSGDEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Fluoro-4-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

N-(2-fluoro-4-hydroxyphenyl)acetamide

InChI

InChI=1S/C8H8FNO2/c1-5(11)10-8-3-2-6(12)4-7(8)9/h2-4,12H,1H3,(H,10,11)

InChI Key

BYKUYCWZSGDEFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetic anhydride (1.3 ml, 13.8 mmol) was added dropwise to a solution of 4-amino-3-fluorophenol (1.0 g, 7.9 mmol) in acetic acid (25 ml) at room temperature. The reaction mixture was stirred at room temperature for 2 h and water (2 ml) was added and the stirring was continued for 30 minutes at room temperature. The mixture was evaporated to dryness in vacuo. The yield of the crude product was 1.3 g (100%) and it was used without further purification.
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1.3 mL
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1 g
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25 mL
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solvent
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2 mL
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reactant
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Synthesis routes and methods II

Procedure details

5.0 Grams of 3-fluoro-4-nitrophenol, 3.57 g of acetic anhydride, 0.72 g of platinum dioxide and 50 ml of ethyl acetate were added to a reactor, and the atmosphere in the reactor was replaced by a hydrogen stream with stirring. Stirring was then continued at room temperature for 6 hours while introducing a hydrogen gas. Thereafter, the reaction solution was filtered off, and the filtrate was washed with two 50-ml portions of a 5% aqueous sodium hydrogencarbonate solution, dried and concentrated. The residue was subjected to chromatography on silica gel to obtain 4.47 g of 4-acetylamino-3-fluorophenol.
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0 (± 1) mol
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3.57 g
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0.72 g
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50 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

373.3 mg of iron powder were added to a solution of 300 mg of 3-fluoro-4-nitrophenol [prepared as described in step (c) above] in 6 ml of glacial acetic acid. The resulting mixture was stirred under reflux for 6 hours, after which it was allowed to cool to room temperature. Ice-water was then added to the reaction mixture and the solvent was removed by evaporation under reduced pressure. Ethyl acetate was added to the residue and the resulting solution was washed with water and then dried over sodium sulfate. The solvent was removed by evaporation under reduced pressure and the resulting residue was purified by column chromatography through silica gel using a mixture of hexane and ethyl acetate as the eluent, initially using a 2:1 by volume mixture of the two solvents and then changing to a 1:1 by volume mixture, to give 206.8 mg (yield 64%) of the title compound as a brown solid.
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mg
Type
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Quantity
6 mL
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reactant
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Quantity
373.3 mg
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catalyst
Reaction Step Two
Yield
64%

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